Tucatinib

Overview

Description

Tucatinib is a medication used in combination with trastuzumab and capecitabine to treat metastatic HER2-positive breast cancer (cancer that has already spread including the brain) or whose cancer cannot be removed by surgery in patients who have received one or more anti-HER2 breast cancer treatments .

Synthesis Analysis

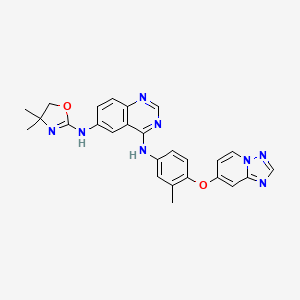

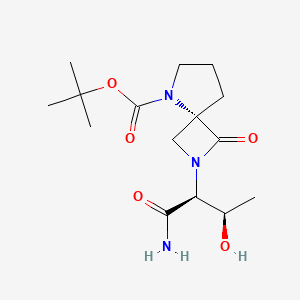

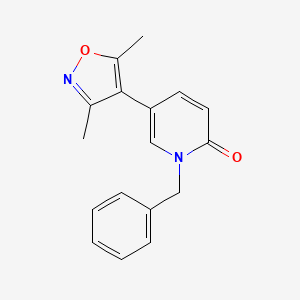

This compound has been synthesized through various methods. One such method involves three key intermediates. The first of these, 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, was prepared on a 100 g scale in 33% yield over five steps and 99% purity . Another method involves an addition-cyclization sequence that delivered aminoquinazoline .Molecular Structure Analysis

The gross structural features of this compound and its reactivity and wave function properties have been studied using computational simulations. Density functional theory was used to optimize the ground state geometry of the molecule .Chemical Reactions Analysis

This compound’s reactivity and wave function properties have been analyzed using computational simulations. Various intermolecular and intermolecular interactions are analyzed and reaction sites for attacking electrophiles and nucleophiles identified .Physical and Chemical Properties Analysis

This compound’s physical and chemical properties have been analyzed using computational simulations. It has good HOMO-LUMO values, which show good chemical parameters energy gap, ionization energy, electron affinity, global hardness, global softness, chemical potentials, electronegativity, electrophilicity index, and nucleophilicity index .Scientific Research Applications

Treatment of HER2-Positive Breast Cancer : Tucatinib has been developed primarily for treating HER2-positive breast cancer. It's an oral, small molecule, selective HER2 inhibitor showing effectiveness in treating unresectable or metastatic HER2-positive breast cancer (Lee, 2020).

Combination with Capecitabine and Trastuzumab : this compound, in combination with capecitabine and trastuzumab, has been studied for advanced HER2-positive metastatic breast cancer, including cases with brain metastases. This combination has shown acceptable toxicity and preliminary anti-tumor activity (Murthy et al., 2018).

Preclinical Characterization in HER2-Amplified Xenograft and CNS Implanted Tumors : this compound has demonstrated potency in inhibiting HER2-mediated signaling pathways in preclinical models, with effectiveness against HER2+ breast cancer xenograft and brain metastasis models (Olson et al., 2020).

Effectiveness in Patients with Brain Metastases : Clinical trials have shown that this compound significantly improves progression-free survival and overall survival in HER2-positive breast cancer patients with brain metastases (Lin et al., 2020).

Impact on Renal Transporters : Research indicates that this compound inhibits renal transporters OCT2 and MATE, affecting serum creatinine levels, although without significant impact on renal function (Topletz-Erickson et al., 2020).

Combination with Trastuzumab in HER2-Positive Metastatic Breast Cancer : Studies have shown the benefits of combining this compound with trastuzumab and capecitabine in treating heavily pretreated HER2-positive metastatic breast cancer (Murthy et al., 2019).

Bioanalysis to Support Clinical Pharmacokinetic Analysis : this compound's plasma concentrations for pharmacokinetic analysis have been quantified using various methods across different laboratories, contributing to its clinical development (Meyer et al., 2023).

Inhibition of CYP3A, CYP2C8, and P-gp-Mediated Elimination : this compound is metabolized primarily by CYP2C8 and to a lesser extent via CYP3A, and it also exhibits inhibition of these enzymes and the P-gp transporter (Topletz-Erickson et al., 2020).

Pharmacokinetic Analyses in CSF and Plasma : this compound and its metabolite have been analyzed in the cerebrospinal fluid and plasma to assess its bioavailability and efficacy in treating leptomeningeal metastasis in HER2 positive breast cancer (Stringer-Reasor et al., 2021).

Phase I Dose-Escalation Trial with Trastuzumab : A phase I study of this compound with trastuzumab has shown its tolerability and preliminary evidence of efficacy in patients with HER2-positive brain metastases (Metzger et al., 2020).

SGNTUC-019 Phase 2 Basket Study : this compound is being investigated as a therapy for metastatic urothelial cancer, gastric cancer, and other GI tumors, showing potential beyond breast cancer applications (Galsky et al., 2022).

Preclinical Activity in Solid Tumor Models : this compound's preclinical properties have been extensively studied, demonstrating its effectiveness in inhibiting HER2 kinase activity and its selectivity for HER2 over EGFR (Kulukian et al., 2020).

MOUNTAINEER Trial for HER2 Amplified Metastatic Colorectal Cancer : this compound, in combination with trastuzumab, has shown promise in treating HER2 amplified metastatic colorectal cancer, addressing a significant need in this patient population (Strickler et al., 2019).

Metabolism of this compound in Human Liver Fractions : Studies on this compound's metabolism indicate primary involvement of cytochrome P450 (CYP) 2C8, with minor contributions from CYP3A and aldehyde oxidase (Latham et al., 2021).

Phase 2 Trial of this compound Plus Trastuzumab Deruxtecan : Ongoing trials are assessing the efficacy and safety of this compound in combination with trastuzumab deruxtecan in patients with HER2+ locally advanced or metastatic breast cancer, including those with brain metastases (Krop et al., 2022).

MOUNTAINEER-02 Phase II/III Study : This study is evaluating this compound in combination with trastuzumab, ramucirumab, and paclitaxel in previously treated HER2+ gastric or gastroesophageal junction adenocarcinoma, expanding its application beyond breast cancer (Strickler et al., 2021).

Mechanism of Action

- Tucatinib is a kinase inhibitor primarily used to treat certain types of unresectable/metastatic HER-2 positive breast cancer .

- Its primary target is the human epidermal growth factor receptor-2 (HER2) protein. HER2 is overexpressed in some cancers, leading to increased growth and spread of cancer cells .

- Clinical trials show enhanced activity when this compound is combined with trastuzumab (another HER2 inhibitor) both in vitro and in vivo .

- It is administered in combination with trastuzumab and capecitabine to improve overall survival and progression-free survival in patients with advanced HER2-positive breast cancer .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

Tucatinib may cause harm if swallowed. It may cause serious eye irritation and is suspected of damaging fertility or the unborn child. It may cause damage to organs and may cause damage to organs through prolonged or repeated exposure . It should be avoided inhalation, contact with eyes and skin. Avoid dust and aerosol formation .

Future Directions

Tucatinib has shown promise in the treatment of HER2-positive cancers and has significant combined activity with approved and novel breast cancer–targeted therapies . Further clinical investigations of this compound as a combination partner for other novel and approved targeted therapies for HER2-driven malignancies are supported .

Biochemical Analysis

Biochemical Properties

Tucatinib inhibits the tyrosine kinase enzyme of the HER2 gene . Mutations of tyrosine kinase in the HER2 gene lead to cascade effects of increased cell signaling and proliferation, resulting in malignancy . This compound demonstrates potent, selective activity in a panel of human cancer cell lines, with activity restricted to cell lines with HER2-amplification .

Cellular Effects

This compound has shown to have a significant impact on various types of cells and cellular processes. It has demonstrated potent, selective activity in a panel of 456 human cancer cell lines, with activity restricted to cell lines (breast and non-breast) with HER2-amplification, including models of acquired resistance to trastuzumab . Within the HER2-positive population, this compound response tracked strongly with HER2-driven signaling .

Molecular Mechanism

This compound binds to the tyrosine kinase of HER2, reducing PI3-kinase and MAP-kinase signaling . This reduced signaling helps to block cell growth and leads to cell death . This compound mediates an increase in inactive HER2 molecules at the cell surface through inhibition of HER2 ubiquitination, resulting in increased internalization and catabolism of T-DM1 .

Temporal Effects in Laboratory Settings

This compound has shown to have temporal effects in laboratory settings. The median duration of trastuzumab-deruxtecan treatment was 8.9 months, and 82 patients had disease progression during trastuzumab-deruxtecan treatment .

Dosage Effects in Animal Models

In xenograft models of HER2-positive breast cancer, single-agent this compound induced tumor regressions and combination with trastuzumab induced a complete and sustained blockade of HER2/PI3K/AKT signaling .

Metabolic Pathways

This compound is metabolized by CYP2C8 with some contributions from CYP3A . This compound is primarily eliminated by CYP2C8 enantioselective oxidation of gem-dimethyl .

Transport and Distribution

The volume of distribution of this compound is about 1670 L . This drug penetrates the blood-brain barrier .

Subcellular Localization

This compound, being a small molecule inhibitor of HER2, is located on the cellular membrane and responds to a wide variety of ligands . It has been demonstrated that sortilin-related receptor 1 (SORLA) interacts with and regulates HER2 subcellular localization by enhancing dynamic recycling of the endosomal receptor back to the cell surface .

Properties

IUPAC Name |

6-N-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N8O2/c1-16-10-17(5-7-22(16)36-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-35-25/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEAXTCZPQIFQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027958 | |

| Record name | Tucatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Mutations in the HER-2 gene are observed in some types of breast carcinoma. Tucatinib inhibits the tyrosine kinase enzyme of the HER-2 gene. Mutations of tyrosine kinase in the HER-2 gene lead to cascade effects of increased cell signaling and proliferation, resulting in malignancy. Results of in vitro studies show that tucatinib inhibits the phosphorylation of both HER-2 and HER-3, leading to downstream changes in MAPK and AKT signaling and cell proliferation. Anti-tumor activity occured in the cells that expressed HER-2. In vivo, tucatinib has been shown to inhibit HER-2 expressing tumors, likely by the same mechanism. | |

| Record name | Tucatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

937263-43-9 | |

| Record name | N6-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937263-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tucatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937263439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tucatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tucatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUCATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234248D0HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)

![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)